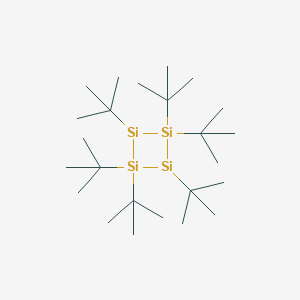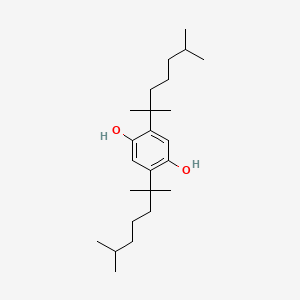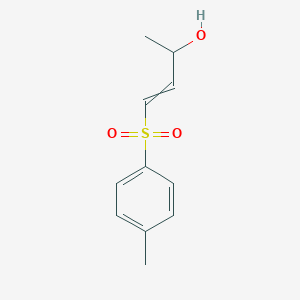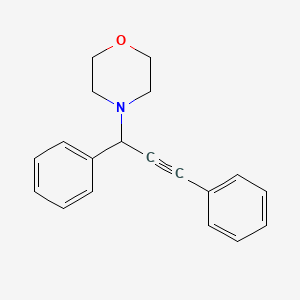
CID 14640128
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 14640128 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 14640128 typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Common reagents used in the synthesis include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves similar chemical reactions as in the laboratory synthesis but on a much larger scale. Industrial production also incorporates advanced techniques for purification and quality control to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
CID 14640128 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Requires oxidizing agents and often acidic or basic conditions.
Reduction: Involves reducing agents and may require inert atmospheres to prevent unwanted side reactions.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups attached to the original molecule.
Applications De Recherche Scientifique
CID 14640128 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
Mécanisme D'action
The mechanism of action of CID 14640128 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 14640128 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
- CID 12345678
- CID 23456789
- CID 34567890
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and molecular structure, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C24H54Si4 |
|---|---|
Poids moléculaire |
455.0 g/mol |
InChI |
InChI=1S/C24H54Si4/c1-19(2,3)25-27(21(7,8)9,22(10,11)12)26(20(4,5)6)28(25,23(13,14)15)24(16,17)18/h1-18H3 |
Clé InChI |
VGCCEAJGVHHCFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si]1[Si]([Si]([Si]1(C(C)(C)C)C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)

![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)

![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)

![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
